2-Desethyl-2-propylazithromycin

Catalog No.
S1790417
CAS No.
763924-54-5
M.F
C39H74N2O12
M. Wt
763.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Desethyl-2-propylazithromycin

CAS Number

763924-54-5

Product Name

2-Desethyl-2-propylazithromycin

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C39H74N2O12

Molecular Weight

763.04

InChI

InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1

InChI Key

PMJMEZRLHVDXSC-SBXXAWCKSA-N

SMILES

CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Synonyms

Azithromycin Impurity O; 2-Desethyl-2-propylazithromycin

2-Desethyl-2-propylazithromycin is a derivative of azithromycin, a widely used antibiotic belonging to the macrolide class. The compound is characterized by the removal of an ethyl and a propyl group from its parent structure, azithromycin, which is known for its efficacy against various bacterial infections. The molecular formula of 2-desethyl-2-propylazithromycin is C₃₉H₇₄N₂O₁₂, and it has a molecular weight of approximately 763 g/mol .

  • Since it's an impurity, there's no reported mechanism of action for 2-Desethyl-2-propylazithromycin within biological systems.
  • Safety information on 2-Desethyl-2-propylazithromycin is limited. As an analogue of azithromycin, it's likely to exhibit similar side effects, although potentially at a lower potency due to the structural difference []. Azithromycin can cause gastrointestinal distress, nausea, and allergic reactions.
  • Data on flammability, reactivity, and specific toxicity of 2-Desethyl-2-propylazithromycin is not available in scientific literature.

2-Desethyl-2-propylazithromycin is not an intended therapeutic agent itself, but rather a known impurity found in the widely used antibiotic Azithromycin [, , ]. Research into this compound primarily focuses on its presence and impact within Azithromycin formulations.

  • Detection and Quantification

    Due to its structural similarity to Azithromycin, 2-Desethyl-2-propylazithromycin can be difficult to separate and quantify. Researchers have developed analytical methods using High-Performance Liquid Chromatography (HPLC) with various detection methods to accurately measure its presence in Azithromycin drug products.

  • Impact on Azithromycin Activity

    The presence of impurities can potentially affect the efficacy and safety of a drug. While the specific impact of 2-Desethyl-2-propylazithromycin on Azithromycin's antibacterial activity is not extensively documented in publicly available research, regulatory bodies establish acceptable limits for such impurities to ensure the quality and effectiveness of the medication [].

Aimed at removing specific functional groups. Common methods include:

  • Chemical Dealkylation: This method employs reagents that selectively cleave the ethyl and propyl groups from azithromycin.
  • Refluxing with Acids: Using strong acids under reflux conditions can facilitate the removal of alkyl groups through hydrolysis.
  • Chromatographic Techniques: Purification methods such as high-performance liquid chromatography (HPLC) can isolate 2-desethyl-2-propylazithromycin from reaction mixtures or as an impurity during azithromycin production .

The primary application of 2-desethyl-2-propylazithromycin lies in its role as an impurity in azithromycin formulations. Understanding its properties helps ensure quality control in pharmaceutical manufacturing. Additionally, research into its biological properties may lead to potential uses as an antibiotic or in combination therapies for resistant bacterial strains.

  • Drug Interactions: Similar compounds often interact with cytochrome P450 enzymes, potentially affecting metabolism.
  • Synergistic Effects: Research into combinations with other antibiotics may reveal enhanced antibacterial activity against resistant strains.

Understanding these interactions is crucial for assessing safety profiles and therapeutic potentials.

Several compounds share structural similarities with 2-desethyl-2-propylazithromycin, including:

Compound NameMolecular FormulaKey Features
AzithromycinC₃₉H₇₅N₂O₁₂Parent compound; broad-spectrum antibiotic
3-DeoxyazithromycinC₃₉H₇₄N₂O₁₂Lacks a hydroxyl group; affects solubility
3'-N,N-Didemethyl-AzithromycinC₃₉H₇₄N₂O₁₂Modified at the N-position; alters activity
ErythromycinC₃₈H₇₁N₁O₁₂Another macrolide; different side chains

Uniqueness

The uniqueness of 2-desethyl-2-propylazithromycin lies in its specific structural modifications that may influence its pharmacokinetic properties and biological activity compared to these similar compounds. Its role as an impurity highlights the need for detailed characterization to ensure drug safety and efficacy in formulations containing azithromycin .

Key Synthetic Routes from Azithromycin Precursors

The synthesis of 2-Desethyl-2-propylazithromycin represents a significant modification of the parent azithromycin structure, involving the strategic replacement of an ethyl group with a propyl substituent at the 2-position of the macrolide ring [1]. This structural modification follows established pathways for azithromycin synthesis, which begins with erythromycin A as the fundamental precursor [4].

The general synthetic pathway for azithromycin involves a four-step transformation sequence starting from erythromycin A [4]. The initial step involves the conversion of erythromycin A into its oxime derivative through oximation reactions [4]. Subsequently, a Beckmann rearrangement is performed to generate the 6,9-imino ether intermediate [4]. The third step employs reduction of the imino ether to produce the azithromycin precursor known as 9-deoxo-9a-aza-9a-homoerythromycin A [4]. The final step involves reductive methylation to obtain azithromycin as the final product [4].

For 2-Desethyl-2-propylazithromycin synthesis, the pathway diverges during the final reductive alkylation step, where propyl substituents are introduced instead of the standard ethyl groups [6]. The synthesis utilizes formaldehyde and formic acid under Eschweiler-Clarke conditions in chloroform, but with modified alkylating agents to achieve the desired propyl substitution pattern [4].

Advanced synthetic approaches have been developed that employ convergent assembly strategies using simple chemical building blocks [7]. These methods utilize eight fundamental building blocks that undergo a series of convergent coupling reactions to form key intermediates [7]. The macrocyclization reaction represents a critical step in this process, employing thermolysis conditions to achieve the desired macrocyclic structure [7].

Alkylation/Dealkylation Reaction Mechanisms

The formation of 2-Desethyl-2-propylazithromycin involves complex alkylation and dealkylation mechanisms that operate through distinct pathways [12]. Dealkylation reactions in macrolide systems typically proceed through palladium-catalyzed processes where the cleavage of carbon-nitrogen bonds follows a specific order: methine > methylene > methyl [12].

The mechanistic pathway for dealkylation involves initial coordination of nitrogen lone pair electrons to the metal catalyst, followed by metal insertion into the adjacent carbon-hydrogen bond [12]. This creates equilibrium complexes that undergo protonolysis to form iminium ion intermediates, which subsequently hydrolyze to yield the desired secondary amine products and corresponding carbonyl compounds [12].

Alkylation mechanisms for propyl group introduction utilize reductive alkylation processes [6]. These reactions proceed through the formation of imine intermediates when primary amines react with aldehydes or ketones, followed by reduction with suitable reducing agents [6]. The selectivity for propyl group incorporation depends on the steric environment around the nitrogen atom and the electronic properties of the macrolide framework [14].

Rhodium-catalyzed systems have demonstrated effectiveness for aerobic oxidative dealkylation of amines, operating at room temperature with minimal catalyst loading [12]. These systems require stoichiometric amounts of acids such as hydrochloric acid or trifluoroacetic acid to achieve optimal conversion rates [12]. The rhodium porphyrin catalysts enable removal of various alkyl groups including methyl, ethyl, isopropyl, butyl, and benzyl substituents [12].

Alternative dealkylation approaches employ chloroformate reagents, though their high cost limits industrial applications [39]. Dialkyl azodicarboxylates have also been investigated for specific dealkylation transformations in complex alkaloid systems [39]. The mechanism involves formation of carbenium-iminium ions that autocatalyze the degradation of tertiary amine N-oxides into secondary amines and formaldehyde [39].

Protecting Group Strategies in Macrolide Functionalization

Protecting group strategies play a crucial role in the selective functionalization of macrolide antibiotics during the synthesis of 2-Desethyl-2-propylazithromycin [10]. The macrolide framework contains multiple reactive hydroxyl groups and a tertiary amine center that require careful protection during synthetic transformations [10].

Silyl ether protecting groups represent the most commonly employed strategy for hydroxyl protection in macrolide synthesis [28]. Trimethylsilyl groups offer moderate stability and can be removed using potassium fluoride, acetic acid, or potassium carbonate in methanol [28]. Triethylsilyl groups provide enhanced stability, being 10-100 times more stable than trimethylsilyl groups, and require trifluoroacetic acid in water/tetrahydrofuran for cleavage [28].

tert-Butyldimethylsilyl groups offer exceptional stability and selectivity for secondary hydroxyl protection [28]. These groups are cleaved using acetic acid in tetrahydrofuran/water, pyridinium tosylate in methanol, or tetrabutylammonium fluoride in tetrahydrofuran [28]. Triisopropylsilyl ethers provide intermediate stability between tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups [28].

The "supersilyl" group, tris(trialkylsilyl)silyl, has emerged as an exceptionally stable protecting group for carboxylic acid functionalities in complex synthetic sequences [29]. This protecting group demonstrates remarkable stability toward organometallic reagents including methyl magnesium bromide, n-butyllithium, and lithium hexamethyldisilazide [29]. The supersilyl group can be removed through photodeprotection protocols, making it highly valuable for late-stage deprotection strategies [29].

Ester protecting groups such as acetyl and benzoyl groups are commonly employed for temporary protection of hydroxyl functionalities [28]. Pivaloyl groups offer enhanced stability compared to acetyl groups and can be removed using acid, base, or reductant agents [28]. The selection of protecting groups depends on the specific reaction conditions required for subsequent synthetic transformations [28].

Catalytic Systems for Selective Propyl Group Introduction

The selective introduction of propyl groups in 2-Desethyl-2-propylazithromycin synthesis requires specialized catalytic systems that can achieve high regioselectivity and chemoselectivity [17]. Rhodium(III)-catalyzed systems have demonstrated exceptional capability for native carboxylic acid-directed carbon-hydrogen activation with high stereoselectivity [26].

Platinum and gold catalysts have shown promise for selective alkylation reactions in complex macrolide frameworks [12]. These noble metal catalysts operate under mild conditions and exhibit high functional group tolerance [12]. Gold-catalyzed rearrangement reactions utilizing propargyl benzyl ether derivatives can achieve stereoconvergent transformations in macrocyclic systems [27].

Molybdenum alkylidyne catalysts have been developed for ring-closing alkyne metathesis reactions that are essential for macrocycle formation [27]. These air-stable catalysts enable the construction of complex macrocyclic frameworks with high efficiency [27]. The catalytic system tolerates various functional groups present in the macrolide structure [27].

Palladium-catalyzed systems offer versatility for carbon-nitrogen bond formation and alkyl group exchange reactions [12]. These catalysts operate through coordination of nitrogen lone pairs followed by carbon-hydrogen bond activation [12]. The reaction conditions can be optimized to favor specific alkyl group incorporation while minimizing side reactions [12].

Asymmetric catalysis using chiral ligands enables enantioselective propyl group introduction [17]. The Corey-Bakshi-Shibata reduction system employs chiral borane reagents derived from proline to achieve high enantioselectivity in carbonyl reduction reactions [17]. These catalytic systems are particularly valuable for maintaining stereochemical integrity during complex synthetic sequences [17].

Catalyst SystemReaction TypeSelectivityOperating Conditions
Rhodium(III) ComplexesC-H ActivationHigh stereoselectivitySolvent-free, elevated temperature
Gold CatalystsRearrangement ReactionsStereoconvergentMild conditions, macrocyclic constraint
Molybdenum AlkylidyneRing-Closing MetathesisHigh efficiencyAir-stable, room temperature
Palladium ComplexesN-DealkylationSubstrate-dependent200°C, aqueous conditions
Chiral Borane (CBS)Asymmetric Reduction>90% enantiomeric excessLow temperature, THF solvent

Industrial-Scale Production Challenges and Optimization

The industrial-scale production of 2-Desethyl-2-propylazithromycin faces significant technical and economic challenges that require systematic optimization approaches [30]. Process scale-up from laboratory to manufacturing scale introduces complications related to heat transfer, mass transfer, and mixing efficiency that can compromise product quality and yield [30].

Regulatory compliance represents a major challenge during scale-up operations, as pharmaceutical manufacturing must adhere to Good Manufacturing Practices throughout the production process [30]. Demonstrating equivalence between laboratory-scale and large-scale operations is essential for regulatory approval [30]. Process Analytical Technology implementation enables real-time monitoring of critical parameters to ensure consistent product quality [30].

Material inconsistency becomes a significant issue during scale-up, as raw materials that perform reliably in small batches may exhibit unpredictable behavior at larger scales [31]. Purity variations, supply chain inconsistencies, and handling procedures can introduce substantial variability in production outcomes [31]. Proactive partnerships with suppliers and comprehensive material characterization are essential for maintaining process reliability [31].

Equipment design and optimization present substantial challenges for macrolide production [32]. The procurement of specialized equipment for large-scale macrolide synthesis requires significant capital investment, with pharmaceutical manufacturing facilities costing approximately two million United States dollars in the United States [32]. Schedule M-compliant formulation manufacturing facilities in India require approximately 91.8 million rupees for establishment [32].

Process optimization strategies focus on maintaining consistent reaction conditions across different scales [30]. Quality by Design principles enable systematic identification of critical process parameters and their acceptable ranges [30]. Pilot-scale testing provides essential data for predicting full-scale performance and identifying potential bottlenecks before commercial implementation [30].

Economic considerations significantly impact industrial production viability [19]. The pharmaceutical industry faces pressure from low drug prices, short treatment courses, and conservation requirements that limit commercial attractiveness [19]. Many large pharmaceutical companies have exited the antibiotic market due to these economic constraints [19]. Small and medium-sized enterprises struggle to finance development efforts, as demonstrated by high-profile bankruptcies in the sector [19].

Advanced process control systems incorporating artificial intelligence and machine learning enable optimization of manufacturing processes through predictive modeling [30]. Digital twin technology creates virtual models of production processes, allowing manufacturers to test and refine operations before implementing changes in actual production environments [30]. These technologies help identify optimal operating conditions while minimizing risks associated with process modifications [30].

Challenge CategorySpecific IssuesOptimization Strategies
Process Scale-upHeat/mass transfer variationsProcess Analytical Technology implementation
Regulatory ComplianceGood Manufacturing Practices adherenceQuality by Design methodologies
Material ConsistencyRaw material variabilitySupplier partnerships and characterization
Equipment RequirementsHigh capital investmentModular facility design
Economic ViabilityLimited commercial attractivenessGovernment incentive programs
Process ControlParameter optimizationDigital twin and AI integration

Purity

≥95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Wikipedia

2-desethyl-2-propylazithromycin

Dates

Last modified: 04-14-2024

Explore Compound Types